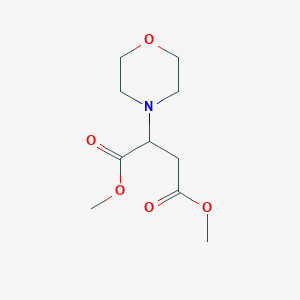

Dimethyl 2-morpholinosuccinate

描述

Dimethyl 2-morpholinosuccinate (hypothetical structure inferred from nomenclature) is a succinic acid derivative esterified at the 1- and 4-positions with methyl groups and substituted at the 2-position with a morpholine moiety. This compound likely combines the reactivity of a succinate ester with the steric and electronic effects of the morpholine ring, which contains both oxygen and nitrogen atoms. Morpholine derivatives are often utilized in pharmaceutical and agrochemical synthesis due to their solubility and bioactivity modulation properties. The following comparison relies on structurally analogous succinate esters from the evidence, with substituent-driven differences highlighted.

属性

IUPAC Name |

dimethyl 2-morpholin-4-ylbutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO5/c1-14-9(12)7-8(10(13)15-2)11-3-5-16-6-4-11/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARVIASYJDUUECD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C(=O)OC)N1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 2-morpholinosuccinate typically involves the esterification of butanedioic acid derivatives with morpholine. One common method is the reaction of dimethyl butanedioate with morpholine under acidic or basic conditions to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the production of Dimethyl 2-morpholinosuccinate may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis.

化学反应分析

Types of Reactions: Dimethyl 2-morpholinosuccinate can undergo various chemical reactions, including:

Oxidation: The ester groups can be oxidized to form corresponding carboxylic acids.

Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products:

Oxidation: Formation of butanedioic acid derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted morpholine derivatives.

科学研究应用

Dimethyl 2-morpholinosuccinate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of Dimethyl 2-morpholinosuccinate involves its interaction with specific molecular targets. The ester groups and morpholine ring can interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

相似化合物的比较

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

*Hypothetical values based on structure.

Reactivity and Functional Group Influence

- Dimethyl 2-bromosuccinate : The bromine substituent enhances electrophilicity at C2, making it a precursor for nucleophilic substitution (e.g., in alkylation or coupling reactions).

- Dimethyl 2-oxosuccinate : The ketone group enables reactions such as aldol condensations or reductions to form secondary alcohols.

- Morpholine vs.

Stereochemical Considerations

- Chiral Analogs : (R)-Dimethyl 2-methylsuccinate (CAS 22644-27-5) demonstrates the importance of stereochemistry in drug synthesis, where enantiomers may differ in bioactivity. A morpholine substituent could similarly influence stereoelectronic properties, though its chiral impact remains speculative without experimental data.

生物活性

Dimethyl 2-morpholinosuccinate (DMMS) is a compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article delves into its mechanisms of action, biochemical pathways, pharmacokinetics, and relevant case studies, supported by data tables and research findings.

Target of Action

DMMS is believed to interact with the Nuclear factor erythroid-derived 2-related factor (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress. The compound degrades into its active metabolite, monomethyl fumarate (MMF) , which is known to up-regulate the Nrf2 pathway, leading to various cellular responses including apoptosis in lymphocytes.

Mode of Action

The activation of the Nrf2 pathway by DMMS and MMF results in a decrease in lymphocyte numbers due to apoptosis. This mechanism suggests that DMMS may have immunomodulatory effects, potentially influencing immune responses.

Biochemical Pathways

Cellular Effects

While the specific cellular effects of DMMS are not fully understood, it is hypothesized that it may influence cell signaling pathways and gene expression. Future studies are needed to elucidate these effects further.

Pharmacokinetics

After oral administration, DMMS is primarily hydrolyzed in the small intestine. The pharmacokinetic profile indicates that similar compounds exhibit rapid absorption and distribution, but specific data on DMMS remains limited.

Case Studies

- Immunomodulation Study : A study investigating the effects of DMMS on lymphocyte populations demonstrated a significant reduction in lymphocyte counts post-treatment. This suggests potential applications in conditions characterized by lymphocyte proliferation.

- Oxidative Stress Response : In vitro studies indicated that DMMS could enhance antioxidant defenses through Nrf2 activation, providing a protective effect against oxidative stress in various cell types.

Data Tables

| Study Focus | Findings | Reference |

|---|---|---|

| Immunomodulation | Reduction in lymphocyte counts | |

| Oxidative Stress Response | Enhanced Nrf2 activation | |

| Pharmacokinetics | Hydrolysis in small intestine |

Dosage Effects

Research on dosage effects in animal models has shown limited information on the threshold effects of DMMS. Future investigations are necessary to determine the potential toxic or adverse effects associated with high doses.

Comparison with Similar Compounds

Dimethyl 2-morpholinosuccinate can be compared with other compounds such as dimethyl butanedioate and morpholine derivatives:

| Compound | Key Features | Unique Aspects |

|---|---|---|

| Dimethyl 2-morpholinosuccinate | Contains both ester groups and morpholine ring | Versatile reactivity |

| Dimethyl butanedioate | Lacks morpholine ring | Less versatile |

| Morpholine derivatives | Varying ester groups | Different reactivity profiles |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。